

Validating the Structure of 2-Fluorobenzophenone: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **2-Fluorobenzophenone**

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For researchers, scientists, and drug development professionals, meticulous structural confirmation of chemical compounds is a foundational requirement for reliable and reproducible results. This guide provides a comparative analysis of **2-Fluorobenzophenone** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear validation of its structure against its non-fluorinated analog, benzophenone.

This guide presents experimental NMR data in easily digestible tables, outlines the detailed experimental protocols used for data acquisition, and includes a visual workflow to illustrate the logical process of structural validation via NMR.

¹H and ¹³C NMR Data for 2-Fluorobenzophenone

The following tables summarize the experimental ¹H and ¹³C NMR data for **2-Fluorobenzophenone**. The assignments are based on established chemical shift principles and coupling patterns. The fluorine atom at the 2-position induces characteristic shifts and couplings, which are key identifiers for the structure.

Table 1: ¹H NMR Data for **2-Fluorobenzophenone** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.82 - 7.78	m	2H, H-2', H-6'	
7.64 - 7.59	m	1H, H-4'	
7.52 - 7.47	m	3H, H-3', H-5', H-4	
7.37 - 7.32	m	1H, H-6	
7.29 - 7.24	m	1H, H-5	
7.16 - 7.11	m	1H, H-3	

Table 2: ^{13}C NMR Data for **2-Fluorobenzophenone** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
195.5	C=O
161.0 (d, $^1\text{JCF} = 252.0$ Hz)	C-2
137.5	C-1'
133.4	C-4'
132.3 (d, $^3\text{JCF} = 2.5$ Hz)	C-4
130.4	C-2', C-6'
129.8	C-6
128.8	C-3', C-5'
126.3 (d, $^2\text{JCF} = 15.0$ Hz)	C-1
124.5 (d, $^4\text{JCF} = 3.8$ Hz)	C-5
116.5 (d, $^2\text{JCF} = 21.0$ Hz)	C-3

Comparison with Benzophenone

To highlight the influence of the fluorine substituent, the NMR data for **2-Fluorobenzophenone** is compared with that of the parent compound, benzophenone. The absence of the fluorine atom in benzophenone results in a more simplified spectrum with higher symmetry.

Table 3: Comparative ^1H and ^{13}C NMR Data of **2-Fluorobenzophenone** and Benzophenone (CDCl_3)

Compound	Nucleus	Chemical Shift (δ) ppm	Assignment
2-Fluorobenzophenone	^1H	7.82 - 7.11	Aromatic Protons (complex multiplets)
^{13}C		195.5	C=O
161.0 (d)		C-F	
137.5 - 116.5		Aromatic Carbons	
Benzophenone	^1H	7.81 (d)	H-2, H-6, H-2', H-6'
7.58 (t)		H-4, H-4'	
7.48 (t)		H-3, H-5, H-3', H-5'	
^{13}C		196.7	C=O
137.6		C-1, C-1'	
132.4		C-4, C-4'	
130.0		C-2, C-6, C-2', C-6'	
128.3		C-3, C-5, C-3', C-5'	

Experimental Protocol

A general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for small organic molecules like **2-Fluorobenzophenone** is provided below.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the CDCl_3 solvent.
- The probe is tuned and matched for both ^1H and ^{13}C frequencies.
- Shimming is performed to optimize the magnetic field homogeneity.

3. ^1H NMR Data Acquisition:

- A standard single-pulse experiment is used.
- Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds.
- Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

4. ^{13}C NMR Data Acquisition:

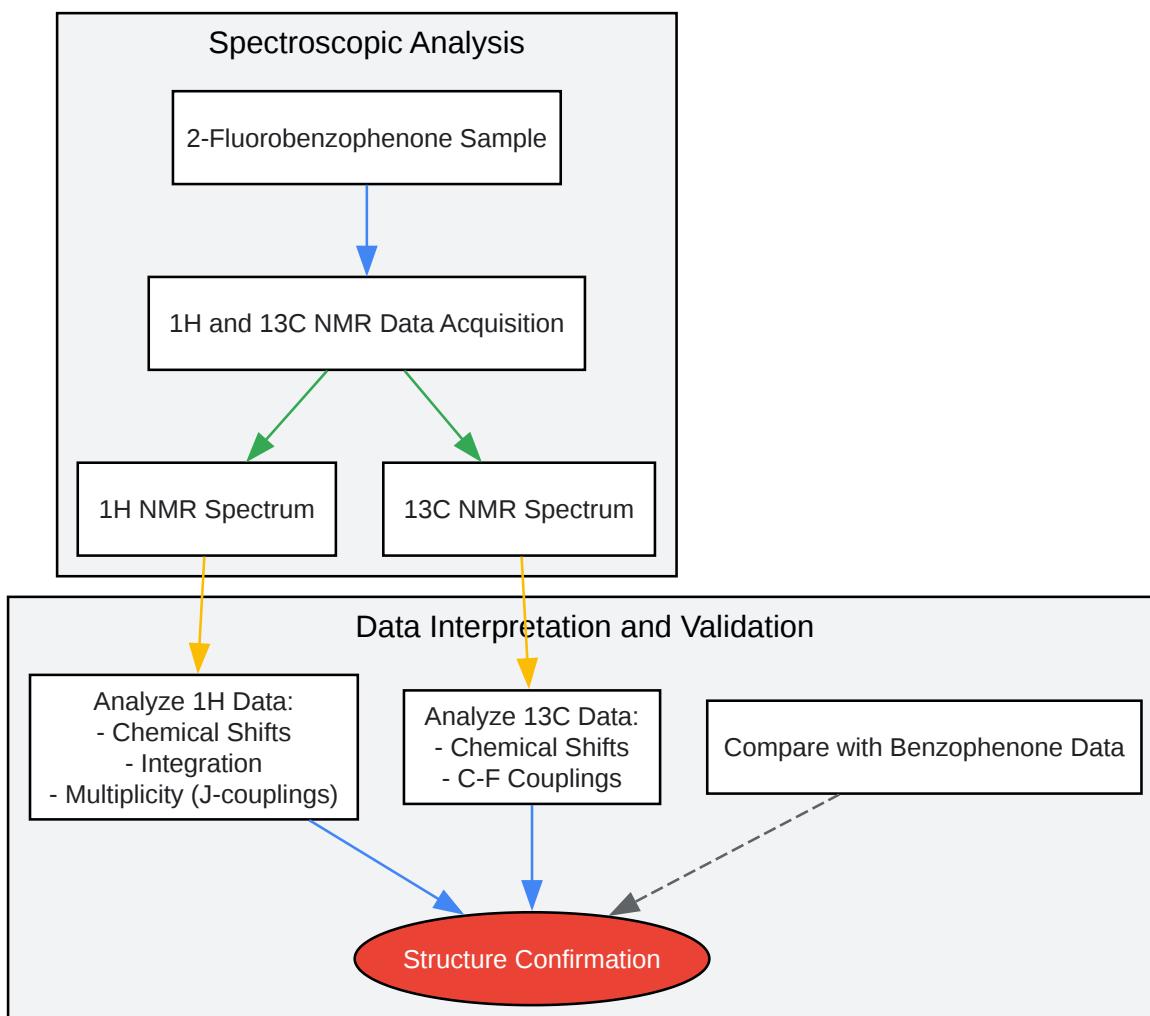
- A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
- Key parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
- A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

5. Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed.
- Phase correction and baseline correction are applied to the spectra.
- The ^1H spectrum is referenced to the TMS signal at 0.00 ppm. The ^{13}C spectrum is referenced to the CDCl_3 solvent peak at 77.16 ppm, which is then calibrated relative to TMS at 0.00 ppm.
- Integration of the ^1H signals and peak picking for both ^1H and ^{13}C spectra are performed.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **2-Fluorobenzophenone** using NMR spectroscopy.



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